molecular formula C28H26N2O2S2 B301453 N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide

Cat. No. B301453
M. Wt: 486.7 g/mol
InChI Key: YKUPXXJMAVRWTI-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using a specific method that involves the use of various reagents and solvents.

Scientific Research Applications

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide has been studied for its potential applications in various scientific research fields such as cancer research, neuroscience, and drug discovery. The compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a neuroprotective agent and for its ability to modulate neurotransmitter release. Additionally, the compound has been investigated for its potential use as a scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been shown to inhibit the activity of certain enzymes such as protein kinase C and to modulate the expression of various genes involved in cell growth and survival. Additionally, the compound has been shown to interact with various receptors in the brain, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate neurotransmitter release and to have neuroprotective effects. Additionally, the compound has been investigated for its potential use as a scaffold for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied for its potential applications in various scientific research fields. However, one limitation of using the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide. One potential direction is the development of new drugs based on the compound's scaffold. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in various scientific research fields. Finally, more research is needed to investigate the compound's potential side effects and toxicity.

Synthesis Methods

The synthesis of N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide involves the reaction of 2-mercaptobenzothiazole with 3-acetyl-2,4,6-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with phenylacrylamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities.

properties

Product Name

N-{2-[(3-acetyl-2,4,6-trimethylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-phenylacrylamide

Molecular Formula

C28H26N2O2S2

Molecular Weight

486.7 g/mol

IUPAC Name

(E)-N-[2-[(3-acetyl-2,4,6-trimethylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C28H26N2O2S2/c1-17-14-18(2)27(20(4)31)19(3)23(17)16-33-28-30-24-12-11-22(15-25(24)34-28)29-26(32)13-10-21-8-6-5-7-9-21/h5-15H,16H2,1-4H3,(H,29,32)/b13-10+

InChI Key

YKUPXXJMAVRWTI-JLHYYAGUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4)C)C(=O)C)C

SMILES

CC1=CC(=C(C(=C1C(=O)C)C)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4)C)C(=O)C)C

Origin of Product

United States

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